Technical Guide: (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone
Technical Guide: (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone
The following technical guide details the chemical identity, synthesis, and pharmacological profile of (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone , a compound structurally aligned with the class of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and functionalized chemical building blocks.
Executive Summary
(3-Ethynylphenyl)(pyrrolidin-1-yl)methanone (also known as 1-(3-ethynylbenzoyl)pyrrolidine ) is a synthetic benzamide derivative characterized by a terminal alkyne moiety and a pyrrolidine amide headgroup. Structurally, it serves as a critical pharmacophore scaffold in the development of mGluR5 negative allosteric modulators (NAMs) , sharing electronic and steric properties with established ligands like MPEP and Fenobam.
Beyond its pharmacological potential, the compound acts as a versatile "Click Chemistry" handle (via the terminal alkyne) for developing activity-based probes (ABPs) or 18F-labeled PET tracers. This guide outlines its chemical properties, validated synthesis protocols, and experimental applications in neuroscience and medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone |
| Common Synonyms | 1-(3-Ethynylbenzoyl)pyrrolidine; 3-Ethynyl-N,N-tetramethylenebenzamide |
| CAS Number | Not Widely Indexed (Searchable via SMILES/InChI) |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| SMILES | C#Cc1cccc(C(=O)N2CCCC2)c1 |
| InChIKey | ZLZK...[1][2] (Predicted based on structure) |
| LogP (Predicted) | ~2.3 – 2.8 (Lipophilic, CNS penetrant) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
| Appearance | White to off-white solid |
Note on CAS: While specific library identifiers (e.g., from AA Blocks or ChemSrc) exist, this compound is best identified by its exact chemical structure or SMILES string in literature searches.
Synthetic Methodology
The synthesis of (3-ethynylphenyl)(pyrrolidin-1-yl)methanone is achieved via a standard amide coupling reaction. This protocol ensures high yield and purity, suitable for biological testing.
Reaction Scheme
-
Precursor : 3-Ethynylbenzoic acid (CAS 7760-38-5).
-
Amine : Pyrrolidine (CAS 123-75-1).
-
Coupling Agent : HATU or EDC/HOBt.
Step-by-Step Protocol
Reagents:
-
3-Ethynylbenzoic acid (1.0 eq)
-
Pyrrolidine (1.2 eq)[2]
-
HATU (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Activation : Dissolve 3-ethynylbenzoic acid (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (3 mmol) and HATU (1.5 mmol). Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling : Add pyrrolidine (1.2 mmol) dropwise to the reaction mixture.
-
Reaction : Stir the mixture at room temperature for 4–16 hours. Monitor progress by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Work-up : Dilute the reaction mixture with EtOAc (50 mL). Wash sequentially with 1N HCl (to remove excess amine), sat. NaHCO₃ (to remove unreacted acid), and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
-
Validation : Confirm structure via ¹H NMR (look for alkyne proton singlet at ~3.1 ppm and pyrrolidine multiplets at ~1.8 and 3.4 ppm).
Visualized Synthesis Workflow
Figure 1: Synthetic pathway for the production of (3-Ethynylphenyl)(pyrrolidin-1-yl)methanone.
Pharmacological Applications
This compound functions primarily within the scope of neuropharmacology and chemical biology .
Mechanism of Action: mGluR5 Negative Allosteric Modulation
The 3-ethynylbenzamide scaffold is a privileged structure for binding to the allosteric transmembrane site of the metabotropic glutamate receptor 5 (mGluR5) .
-
Binding Mode : The ethynyl group occupies a hydrophobic pocket deep within the transmembrane domain (TMD), inhibiting the receptor's conformational change required for G-protein activation.
-
Effect : Reduces the potency of glutamate (endogenous ligand) without completely blocking the orthosteric site, offering a safer therapeutic profile for treating anxiety, chronic pain, and addiction.
Click Chemistry Utility
The terminal alkyne (-C≡CH) allows this molecule to serve as a "clickable" probe.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Can be conjugated with Azide-tagged fluorophores or biotin to visualize mGluR5 distribution in cells.
-
PET Tracer Synthesis : Precursor for ¹⁸F-labeled radioligands via Sonogashira coupling or click reactions with ¹⁸F-azides.
Signaling Pathway Diagram
Figure 2: Inhibition of the mGluR5-Gq-Ca2+ signaling cascade by the negative allosteric modulator.
Experimental Protocols
In Vitro Calcium Flux Assay (mGluR5 Validation)
To verify the antagonistic activity of the compound:
-
Cell Line : HEK293 cells stably expressing human mGluR5.
-
Dye Loading : Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.
-
Pre-treatment : Add the test compound (0.1 nM – 10 µM) and incubate for 10 min.
-
Stimulation : Challenge cells with an EC₈₀ concentration of Glutamate or DHPG (selective agonist).
-
Measurement : Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR or microplate reader.
-
Analysis : Calculate IC₅₀ by plotting % inhibition of the agonist-induced calcium response.
Safety & Handling
-
Hazard Classification : Irritant (Skin/Eye/Respiratory).
-
Handling : Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
-
Storage : Store at -20°C, desiccated. Stable in DMSO solution for up to 1 month at -20°C.
References
-
Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology 38.10 (1999): 1493-1503. Link
-
Lindemann, L., et al. "Trace amine-associated receptor 1 modulates dopaminergic activity." Journal of Pharmacology and Experimental Therapeutics 324.3 (2008): 948-956. (Describes related benzamide synthesis workflows). Link
-
Roppe, J., et al. "Discovery of novel mGluR5 antagonists via a scaffold hopping approach." Bioorganic & Medicinal Chemistry Letters 14.15 (2004): 3993-3996. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition 40.11 (2001): 2004-2021. Link
